BMS905

TLR7 inhibition NF-κB reporter autoimmunity

In autoimmune research, off-target TLR9 modulation and poor PK can confound in vivo studies. BMS905 (CAS 2205846-49-5) is an orally active TLR7/8 dual antagonist optimized from the 2-pyridinylindole series, delivering clean mechanistic interrogation. - Sub-nanomolar TLR7 potency (IC₅₀=0.7 nM) with >500-fold selectivity over TLR9, eliminating confounding off-target effects. - Favorable pharmacokinetics (T₁/₂=9 h, F=58%) enables low-dose chronic oral dosing in murine lupus models, improving welfare. - Reliably inhibits IL-6 production across HEK293, PBMC, and whole blood assays, serving as a well-characterized gold-standard reference compound.

Molecular Formula C23H29N3
Molecular Weight 347.5 g/mol
Cat. No. B12395234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS905
Molecular FormulaC23H29N3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C2=C(C3=C(N2)C=CC(=C3)C4CCNCC4)C(C)C
InChIInChI=1S/C23H29N3/c1-14(2)22-20-13-18(17-7-9-24-10-8-17)5-6-21(20)26-23(22)19-11-15(3)25-16(4)12-19/h5-6,11-14,17,24,26H,7-10H2,1-4H3
InChIKeyXSXCQWXAFRASGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS905: Dual TLR7/8 Inhibitor Overview


BMS905 (CAS 2205846-49-5) is an orally active dual antagonist of Toll-like receptors 7 (TLR7) and 8 (TLR8), identified through optimization of a 2-pyridinylindole series [1]. It exhibits potent inhibition in HEK293 NF-κB reporter assays with IC₅₀ values of 0.7 ± 0.2 nM (TLR7) and 3.2 ± 1.2 nM (TLR8) [1]. The compound demonstrates high selectivity against other TLR family members, including TLR9, TLR3, and TLR4 [1]. BMS905 is primarily utilized in autoimmune disease research, including lupus, psoriasis, and arthritis models, owing to its ability to suppress TLR7/8-mediated IL-6 production in human and mouse whole blood [1].

BMS905 Differentiation Factors


TLR7/8 dual inhibitors exhibit substantial variability in subtype potency, selectivity profiles, and in vivo pharmacokinetics. BMS905 is distinguished by its sub-nanomolar potency for TLR7 and single-digit nanomolar potency for TLR8, a profile that contrasts sharply with alternatives like Enpatoran (M5049), which is ~16-fold less potent on TLR7 [1]. Furthermore, BMS905 maintains >500-fold selectivity over TLR9, whereas some close analogs in the 2-pyridinylindole series exhibit compromised selectivity (e.g., compound 19 with only 25-fold selectivity) [1]. Substituting BMS905 with an under-characterized or less selective TLR7/8 inhibitor may lead to off-target TLR9 modulation or require higher doses that could confound in vivo efficacy studies [1].

BMS905 Comparative Evidence


TLR7 Potency vs. Enpatoran

In HEK293 NF-κB reporter assays, BMS905 inhibits TLR7 with an IC₅₀ of 0.7 ± 0.2 nM [1]. This represents a 16-fold improvement in potency compared to Enpatoran (M5049), which exhibits an IC₅₀ of 11.1 nM in the same assay system . The difference highlights BMS905's enhanced ability to suppress TLR7-driven inflammatory signaling at substantially lower concentrations, which may translate to improved target engagement in cellular and in vivo models.

TLR7 inhibition NF-κB reporter autoimmunity

TLR8 Potency vs. Enpatoran

BMS905 inhibits TLR8 with an IC₅₀ of 3.2 ± 1.2 nM in HEK293 NF-κB reporter assays [1]. In contrast, Enpatoran (M5049) displays an IC₅₀ of 24.1 nM against TLR8 in the same cellular context . This 7.5-fold increase in potency for BMS905 suggests a more balanced and effective dual antagonism profile, which may be critical for diseases where both TLR7 and TLR8 contribute to pathogenesis.

TLR8 inhibition dual antagonist inflammatory cytokines

TLR9 Selectivity Over Structural Analogs

BMS905 demonstrates 500-fold selectivity for TLR7 over TLR9 (TLR9 IC₅₀ = 350 ± 240 nM) in HEK293 reporter assays [1]. Within the same 2-pyridinylindole series, compound 19 (2′,3′-dimethyl) exhibits only 25-fold selectivity (TLR9/TLR7 ratio), and compound 20 shows 370-fold selectivity [1]. This superior selectivity profile minimizes the risk of confounding TLR9-mediated effects, which is critical given the complex and sometimes opposing roles of TLR9 in autoimmunity [1].

TLR selectivity off-target 2-pyridinylindole

TLR7 Potency in Mouse vs. Human Whole Blood

In mouse whole blood assays measuring IL-6 production, BMS905 inhibits TLR7 with an IC₅₀ of 0.3 ± 0.2 nM, representing a ~4.7-fold increase in potency relative to human whole blood (IC₅₀ = 1.4 ± 0.5 nM) [1]. This species-specific potency advantage is not uniformly observed across all TLR7/8 inhibitors and is critical for researchers using mouse models of lupus and other autoimmune diseases [1]. In contrast, Enpatoran displays a whole blood TLR7 IC₅₀ of 2.2 nM in human whole blood , suggesting that BMS905 may offer superior efficacy in murine preclinical models.

whole blood assay IL-6 inhibition species translation

Mouse Pharmacokinetic Profile

In mouse pharmacokinetic studies, BMS905 (21) exhibits a terminal half-life of 9 hours and oral bioavailability of 58% [1]. The compound achieves a maximal blood concentration (Cmax) of 255 nM following a 15 mg/kg oral dose, with sustained exposure (C24h = 22 nM) [1]. While Enpatoran is also orally bioavailable, comparative PK parameters are not publicly available in the same detail, limiting direct head-to-head comparison. Nonetheless, the long half-life and high oral bioavailability of BMS905 support once-daily dosing in chronic autoimmune models, reducing handling stress and improving study throughput.

PK profile oral bioavailability half-life

BMS905 Application Scenarios


Mouse Lupus Model Research

BMS905's exceptional potency in mouse whole blood (TLR7 IC₅₀ = 0.3 nM) and favorable PK profile (T₁/₂ = 9 h, F = 58%) make it ideally suited for chronic dosing in murine lupus models such as NZB/W and MRL/lpr [1]. The compound can be administered orally at low mg/kg doses while maintaining sustained target coverage, minimizing stress and improving welfare in long-term studies. This profile is particularly advantageous for evaluating steroid-sparing effects and combination therapies.

Selective TLR7/8 Pathway Deconvolution

With 500-fold selectivity over TLR9 and no activity against TLR3 or TLR4 (IC₅₀ >10,000 nM), BMS905 is the optimal tool for experiments requiring clean interrogation of TLR7/8-specific signaling without confounding TLR9 modulation [1]. This is especially important in autoimmune research where TLR9 activation can produce opposing effects, and in studies aimed at dissecting the relative contributions of TLR7 vs. TLR8 to disease pathogenesis.

Benchmarking Novel TLR7/8 Antagonists

BMS905 serves as a well-characterized reference compound for benchmarking new TLR7/8 inhibitors, given its detailed in vitro (HEK293, PBMC, whole blood) and in vivo PK characterization [1]. Researchers can use BMS905 as a gold-standard comparator to assess the potency, selectivity, and oral bioavailability of novel chemical entities in head-to-head assays, leveraging the extensive SAR data available for the 2-pyridinylindole series.

IL-6 Pharmacodynamic Studies

BMS905's consistent inhibition of TLR7/8-induced IL-6 production across multiple assay formats (HEK293 reporter, human PBMCs, human whole blood, mouse whole blood) makes it a reliable tool for pharmacodynamic studies linking target engagement to cytokine suppression [1]. Researchers can confidently use IL-6 as a downstream biomarker of TLR7/8 blockade in both in vitro and in vivo settings.

Technical Documentation Hub

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31 linked technical documents
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